molecular formula C14H17FN2O3 B6705363 N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide

N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide

Cat. No.: B6705363
M. Wt: 280.29 g/mol
InChI Key: OAUVMYILIQLNFV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorinated aromatic ring, a pyrrolidine ring, and an amide functional group

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9-4-5-10(15)7-12(9)16-13(19)14(20)17-6-2-3-11(17)8-18/h4-5,7,11,18H,2-3,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVMYILIQLNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 2-(hydroxymethyl)pyrrolidine in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of N-(5-fluoro-2-methylphenyl)-2-[2-(carboxymethyl)pyrrolidin-1-yl]-2-oxoacetamide.

    Reduction: Formation of N-(5-fluoro-2-methylphenyl)-2-[2-(aminomethyl)pyrrolidin-1-yl]-2-oxoacetamide.

    Substitution: Formation of N-(5-methoxy-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetamide can be compared with other similar compounds, such as:

    N-(5-fluoro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide: Lacks the hydroxymethyl group, which may affect its biological activity.

    N-(5-fluoro-2-methylphenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxopropanamide: Contains an additional methyl group, which may influence its chemical reactivity and pharmacokinetics.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

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